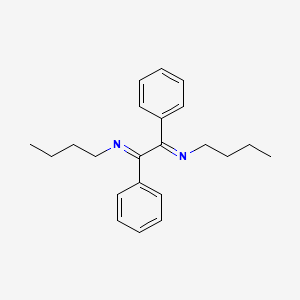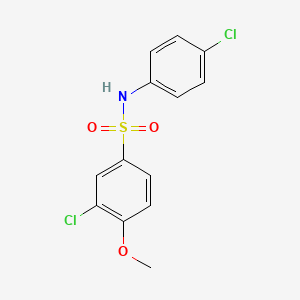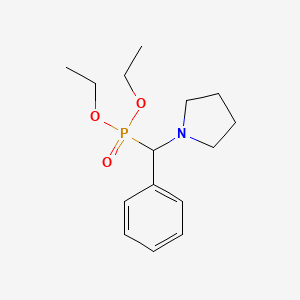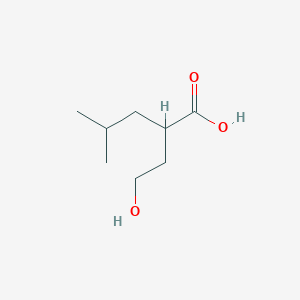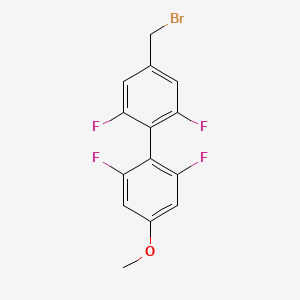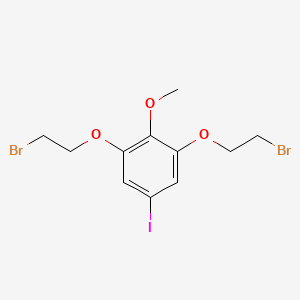
1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Iodination: The addition of an iodine atom to the benzene ring using iodinating agents.
Etherification: The formation of ether linkages by reacting the brominated and iodinated benzene with ethylene glycol or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine and iodine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ether derivatives, while oxidation can produce aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2-bromoethoxy)benzene
- 1,3-Bis(2-bromoethoxy)-5-iodobenzene
- 1,3-Bis(2-bromoethoxy)-2-methoxybenzene
Uniqueness
1,3-Bis(2-bromoethoxy)-5-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens with the methoxy group also enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
916905-38-9 |
|---|---|
Fórmula molecular |
C11H13Br2IO3 |
Peso molecular |
479.93 g/mol |
Nombre IUPAC |
1,3-bis(2-bromoethoxy)-5-iodo-2-methoxybenzene |
InChI |
InChI=1S/C11H13Br2IO3/c1-15-11-9(16-4-2-12)6-8(14)7-10(11)17-5-3-13/h6-7H,2-5H2,1H3 |
Clave InChI |
AATFSOPGGPMCSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1OCCBr)I)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
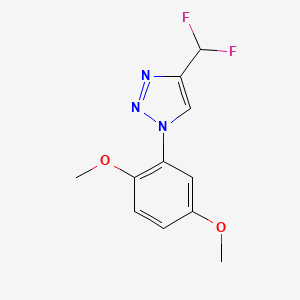
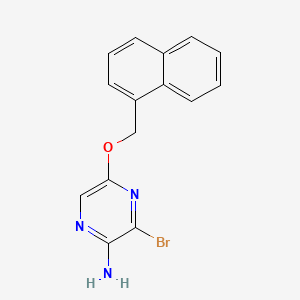
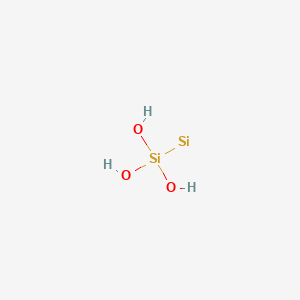
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
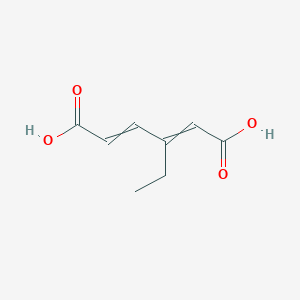
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
